molecular formula C15H14N2O3 B14960280 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate

4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate

Cat. No.: B14960280
M. Wt: 270.28 g/mol
InChI Key: OWGVJTBTJWGUMC-UHFFFAOYSA-N
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Description

4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a carbamoyl group at the 2-position, which is further connected to a phenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 5-methyl-2-aminopyridine with an appropriate isocyanate to form the carbamoyl intermediate.

    Acetylation: The carbamoyl intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl acetate moiety.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted derivatives at the carbamoyl group.

Scientific Research Applications

4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl benzoate
  • 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl propionate

Uniqueness

4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenyl acetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-[(5-methylpyridin-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H14N2O3/c1-10-3-8-14(16-9-10)17-15(19)12-4-6-13(7-5-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19)

InChI Key

OWGVJTBTJWGUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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